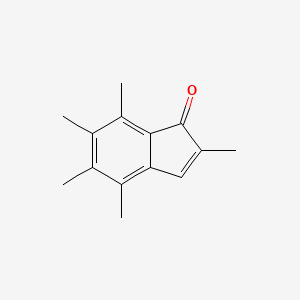
1H-Inden-1-one, 2,4,5,6,7-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 2,4,5,6,7-pentamethyl- is an organic compound with the molecular formula C14H18O It is a derivative of indanone, characterized by the presence of five methyl groups attached to the indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Inden-1-one, 2,4,5,6,7-pentamethyl- can be synthesized through a multi-step process. One common method involves the reaction of indanone with methylating agents under acidic conditions to introduce the methyl groups. The reaction typically proceeds as follows:
Methylation of Indanone: Indanone is reacted with methyl iodide (CH3I) in the presence of a strong base such as potassium carbonate (K2CO3) to form 2,4,5,6,7-pentamethylindanone.
Oxidation: The resulting pentamethylindanone is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to yield 1H-Inden-1-one, 2,4,5,6,7-pentamethyl-.
Industrial Production Methods: In an industrial setting, the production of 1H-Inden-1-one, 2,4,5,6,7-pentamethyl- may involve large-scale methylation and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Inden-1-one, 2,4,5,6,7-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1H-Inden-1-one, 2,4,5,6,7-pentamethyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and dyes.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 2,4,5,6,7-pentamethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
Comparison with Similar Compounds
1H-Inden-1-one, 2,4,5,6,7-pentamethyl- can be compared with other similar compounds, such as:
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- (Cashmeran): This compound has a similar indanone core but differs in the position and number of methyl groups.
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Another derivative of indanone with different methylation patterns.
Uniqueness: 1H-Inden-1-one, 2,4,5,6,7-pentamethyl- is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
147834-98-8 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2,4,5,6,7-pentamethylinden-1-one |
InChI |
InChI=1S/C14H16O/c1-7-6-12-10(4)8(2)9(3)11(5)13(12)14(7)15/h6H,1-5H3 |
InChI Key |
AZGQNHFBNFLOOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C1=O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


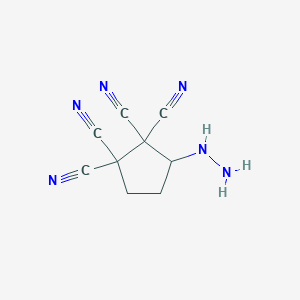
![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)
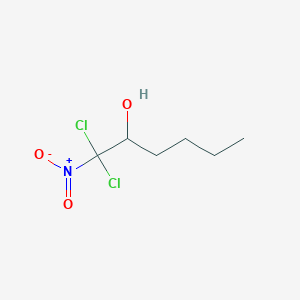
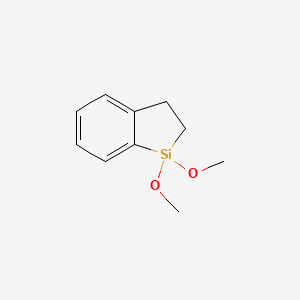
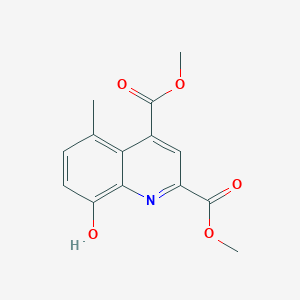
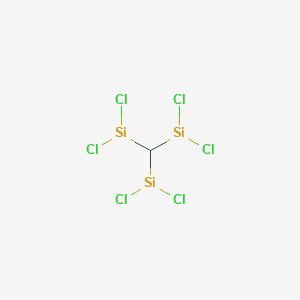
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline](/img/structure/B12546726.png)
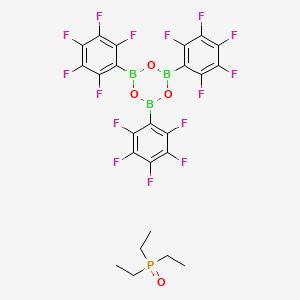
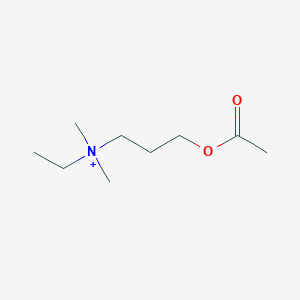
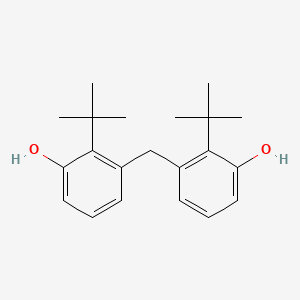
![4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol](/img/structure/B12546752.png)
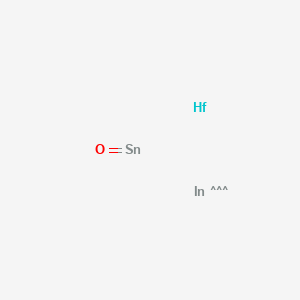
![Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester](/img/structure/B12546773.png)
![5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B12546780.png)
